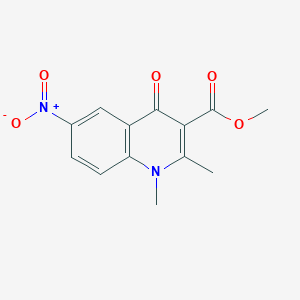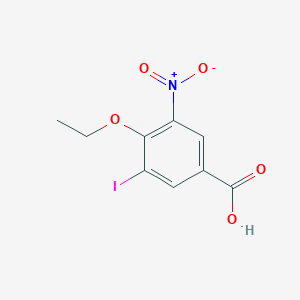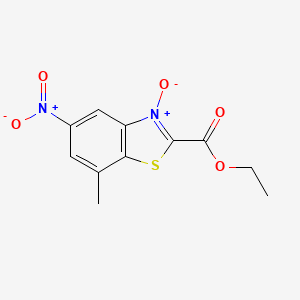
1-(4-Chloroanilino)butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “1-(4-Chloroanilino)butane-1-sulfonic acid” is a chemical entity with specific properties and applications
Vorbereitungsmethoden
The preparation methods for “1-(4-Chloroanilino)butane-1-sulfonic acid” involve various synthetic routes and reaction conditions. Industrial production methods may include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch processes.
Analyse Chemischer Reaktionen
The compound “1-(4-Chloroanilino)butane-1-sulfonic acid” undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
The compound “1-(4-Chloroanilino)butane-1-sulfonic acid” has various scientific research applications, including:
Chemistry: It may be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have applications in studying biological processes and pathways.
Medicine: Potential therapeutic applications may include drug development and disease treatment.
Industry: Industrial applications may involve the production of materials, chemicals, and other products.
Wirkmechanismus
The mechanism of action for “1-(4-Chloroanilino)butane-1-sulfonic acid” involves its interaction with specific molecular targets and pathways. This interaction may include binding to receptors, enzymes, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
“1-(4-Chloroanilino)butane-1-sulfonic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Eigenschaften
IUPAC Name |
1-(4-chloroanilino)butane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-2-3-10(16(13,14)15)12-9-6-4-8(11)5-7-9/h4-7,10,12H,2-3H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOAPJRYYBWOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC=C(C=C1)Cl)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(NC1=CC=C(C=C1)Cl)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[(4-chlorophenyl)sulfonylmethyl]aniline](/img/structure/B8043972.png)







![2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)

![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)

